physical and chemical properties of (2R)-1,1-diphenylpropane-1,2-diol
physical and chemical properties of (2R)-1,1-diphenylpropane-1,2-diol
An In-depth Technical Guide to (2R)-1,1-diphenylpropane-1,2-diol for Advanced Research
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the , a chiral vicinal diol of significant interest in synthetic chemistry and drug development. The content herein is structured to deliver not just data, but also contextual insights into the experimental and theoretical underpinnings of this molecule's behavior, tailored for researchers, scientists, and professionals in drug development.
Molecular Structure and Identification
(2R)-1,1-diphenylpropane-1,2-diol is a chiral compound featuring a propane backbone with two hydroxyl groups on adjacent carbons (C1 and C2) and two phenyl substituents on C1. The stereochemistry at the C2 carbon is designated as 'R'. This specific arrangement of functional groups—a tertiary alcohol at C1 and a secondary alcohol at C2—governs its unique reactivity and utility in asymmetric synthesis.
Below is a diagram illustrating the chemical structure of the molecule.
Caption: 2D representation of (2R)-1,1-diphenylpropane-1,2-diol.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | (2R)-1,1-diphenylpropane-1,2-diol | [1] |
| CAS Number | 126577-48-8 | [1] |
| Molecular Formula | C₁₅H₁₆O₂ | [2][3][4] |
| Molecular Weight | 228.29 g/mol | [2][3] |
| InChI | InChI=1S/C15H16O2/c1-12(16)15(17,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12,16-17H,1H3/t12-/m1/s1 | [1] |
| InChIKey | RQKXFLUAQLDHMO-GFCCVEGCSA-N | [1] |
| Canonical SMILES | CO | [1] |
Physicochemical Properties
The physical properties of this diol are dictated by the interplay between the polar hydroxyl groups and the nonpolar phenyl rings. The diol's ability to engage in hydrogen bonding significantly influences its melting point and solubility.
Table 2: Physical and Chemical Properties (Note: Some data is for the (2S)-enantiomer or racemic mixture, as specified, and serves as a close approximation.)
| Property | Value | Comments and Source |
| Appearance | Colorless solid | For the (2S)-enantiomer, noted to have a faint sweet taste.[2] |
| Melting Point | 89-92 °C | Value for the (2S)-enantiomer.[2] |
| Boiling Point | 406.6 ± 40.0 °C | Predicted value for the (2S)-enantiomer.[2] |
| Density | 1.152 ± 0.06 g/cm³ | Predicted value for the (2S)-enantiomer.[2] |
| Solubility | Moderately soluble in water; soluble in alcohols and ethers. | The hydroxyl groups confer polarity and water solubility, while the phenyl groups enhance solubility in organic solvents.[5][6] |
| pKa | 13.28 ± 0.29 | Predicted value for the (2S)-enantiomer, indicating weak acidity of the hydroxyl protons.[2] |
| XLogP3-AA | 2.1 | A measure of lipophilicity, indicating moderate partitioning into octanol.[3] |
| Hydrogen Bond Donors | 2 | [3][4] |
| Hydrogen Bond Acceptors | 2 | [3][4] |
| Rotatable Bond Count | 3 | [3][4] |
Chemical Reactivity and Synthetic Utility
The chemical behavior of (2R)-1,1-diphenylpropane-1,2-diol is rich and synthetically valuable, primarily due to its vicinal diol structure and inherent chirality.
Role in Asymmetric Synthesis
As a chiral molecule, (2R)-1,1-diphenylpropane-1,2-diol is a valuable building block in the synthesis of enantiomerically pure compounds.[7] It is frequently used as a chiral auxiliary or a precursor to chiral ligands for asymmetric catalysis.[2] Its applications are particularly prominent in the pharmaceutical industry, where the stereochemistry of a drug molecule is critical to its biological activity and safety profile.[2][7]
The Pinacol Rearrangement: A Mechanistic Insight
A hallmark reaction of 1,2-diols is the acid-catalyzed pinacol rearrangement. For an unsymmetrical diol like this one, the reaction proceeds with high regioselectivity. The causality behind this selectivity is the formation of the most stable carbocation intermediate.
Mechanism:
-
Protonation: An acid catalyst protonates one of the hydroxyl groups, converting it into a good leaving group (H₂O). Protonation occurs preferentially at the tertiary hydroxyl (C1) because the resulting carbocation will be stabilized by the two adjacent phenyl groups.
-
Carbocation Formation: Loss of water from C1 generates a highly stabilized tertiary benzylic carbocation. The resonance delocalization provided by the two phenyl rings is the driving force for this pathway.
-
1,2-Hydride Shift: A hydride from the adjacent C2 migrates to the carbocationic center at C1.
-
Deprotonation: Deprotonation of the remaining hydroxyl group yields the final ketone product, 1,1-diphenylpropan-2-one.
This selective rearrangement is a powerful tool for carbon skeleton modification and is a testament to the influence of electronic effects on reaction pathways.[8]
Caption: Workflow of the Pinacol Rearrangement.
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural elucidation and purity assessment of (2R)-1,1-diphenylpropane-1,2-diol. Based on its structure, the following spectral features are expected:
-
¹H NMR:
-
Aromatic Protons (10H): A complex multiplet signal in the range of δ 7.0-7.5 ppm.
-
Methine Proton (1H, C2-H): A quartet or multiplet around δ 4.0-4.5 ppm, coupled to the methyl protons.
-
Methyl Protons (3H, C3-H): A doublet around δ 1.0-1.3 ppm.
-
Hydroxyl Protons (2H): Two broad singlets that are exchangeable with D₂O. Their chemical shift is concentration and solvent-dependent.
-
-
¹³C NMR:
-
Aromatic Carbons: Multiple signals between δ 125-145 ppm.
-
C1 (Tertiary Alcohol): A signal around δ 75-85 ppm.
-
C2 (Secondary Alcohol): A signal around δ 70-80 ppm.
-
C3 (Methyl Carbon): A signal in the aliphatic region, around δ 15-25 ppm.
-
-
Infrared (IR) Spectroscopy:
-
O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of hydrogen-bonded hydroxyl groups.
-
C-H Stretch (Aromatic): Signals typically appear just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Signals appear just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Absorptions around 1450-1600 cm⁻¹.
-
C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region.
-
Synthesis Pathway
The synthesis of enantiomerically pure (2R)-1,1-diphenylpropane-1,2-diol typically involves asymmetric synthesis or chiral resolution. A common and effective strategy is the asymmetric dihydroxylation of the corresponding alkene, 1,1-diphenylpropene.
Caption: General synthetic pathway to the target molecule.
Experimental Protocols
To ensure reproducibility and scientific integrity, detailed and self-validating protocols are crucial.
Protocol 1: Infrared (IR) Spectroscopy Analysis
-
Objective: To obtain the IR spectrum of the solid sample and identify key functional groups.
-
Methodology (Attenuated Total Reflectance - ATR):
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft cloth dampened with isopropanol.
-
Background Scan: Run a background spectrum of the empty ATR stage. This is critical to subtract atmospheric H₂O and CO₂ signals from the sample spectrum.
-
Sample Application: Place a small, representative amount of the solid (2R)-1,1-diphenylpropane-1,2-diol onto the center of the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal. Consistent pressure is key for reproducible results.
-
Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Process the resulting spectrum (background-corrected) and identify the characteristic absorption bands for O-H, C-H (aliphatic and aromatic), C=C, and C-O bonds as described in Section 4.
-
-
Self-Validation: The presence of a strong, broad O-H band and the characteristic aromatic C=C stretching peaks validates the presence of the diol and phenyl functionalities.
Protocol 2: Pinacol Rearrangement (Illustrative)
-
Objective: To demonstrate the acid-catalyzed rearrangement of the diol.
-
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (2R)-1,1-diphenylpropane-1,2-diol (1.0 mmol) in a suitable solvent like glacial acetic acid (5 mL).
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid (2-3 drops).
-
Reaction: Heat the mixture to reflux (approx. 118 °C for acetic acid) and monitor the reaction progress using Thin Layer Chromatography (TLC), comparing the reaction mixture to a spot of the starting material.
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into a beaker of cold water (50 mL).
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether, 3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Self-Validation: The resulting product can be analyzed by ¹H NMR and ¹³C NMR to confirm the formation of 1,1-diphenylpropan-2-one and the disappearance of the diol signals.
Conclusion for the Research Professional
(2R)-1,1-diphenylpropane-1,2-diol is more than just a chemical compound; it is a specialized tool for the precise construction of complex, chiral molecules. Its well-defined physical properties ensure predictable behavior in various solvent systems, while its chemical reactivity, particularly its role in asymmetric synthesis and its susceptibility to selective rearrangements, offers significant opportunities for innovation in drug discovery and materials science. A thorough understanding of its characteristics, from its spectral signature to its mechanistic pathways, is paramount for any researcher aiming to leverage its full synthetic potential.
References
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ChemBK. (2024). (2S)-1,1-diphenylpropane-1,2-diol. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 1-phenylpropane-1,2-diol (CAS 1855-09-0). Retrieved from [Link]
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PubChem. (n.d.). (1S,2R)-1,2-diphenylpropane-1,2-diol. Retrieved from [Link]
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PubChem. (n.d.). 2-Methyl-1,1-diphenylpropane-1,2-diol. Retrieved from [Link]
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PubChem. (n.d.). (1R,2R)-1,3-diphenylpropane-1,2-diol. Retrieved from [Link]
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Chemsrc. (2025). 1,2-diphenylpropane-1,2-diol | CAS#:41728-16-9. Retrieved from [Link]
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PubChem. (n.d.). (2R)-1,1-diphenylpropane-1,2-diol. Retrieved from [Link]
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Solubility of Things. (n.d.). 1-phenyl-1,2-propanediol. Retrieved from [Link]
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